molecular formula C17H17ClFN3 B5640432 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine

Cat. No.: B5640432
M. Wt: 317.8 g/mol
InChI Key: PQLZJFWFQHLOLW-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-fluorophenylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • 1-(4-chlorophenyl)piperazine
  • 1-(4-fluorophenyl)piperazine

Uniqueness

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-fluorophenylmethanimine group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3/c18-15-3-7-17(8-4-15)21-9-11-22(12-10-21)20-13-14-1-5-16(19)6-2-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZJFWFQHLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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